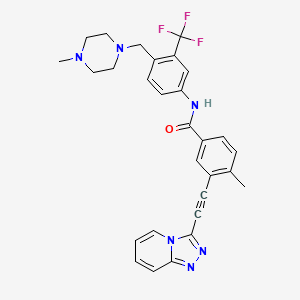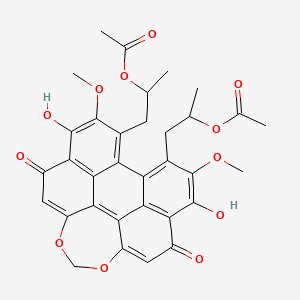![molecular formula C24H15Cl2F4N5O2 B10786186 N-[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]quinazolin-4-amine;hydrochloride](/img/structure/B10786186.png)
N-[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]quinazolin-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GW424170 is a compound of interest in various scientific fields due to its unique properties and potential applications. It has garnered attention for its role in biological and chemical research, particularly in the study of metabolic disorders and cardiovascular diseases.
Preparation Methods
The synthesis of GW424170 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Formation: The initial step involves the formation of the core structure through a series of condensation reactions.
Functional Group Modifications:
Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.
Industrial production methods for GW424170 are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
GW424170 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: In these reactions, one functional group is replaced by another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
GW424170 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: GW424170 is employed in the study of cellular processes and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic effects in treating metabolic disorders and cardiovascular diseases.
Industry: GW424170 is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of GW424170 involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
GW424170 can be compared with other similar compounds to highlight its uniqueness:
GW0742: Another compound that acts as a potent and selective agonist for peroxisome proliferator-activated receptor delta (PPARδ).
GW501516: Known for its role in regulating lipid metabolism and energy homeostasis. It is often compared with GW424170 for its similar biological effects.
These comparisons help to understand the distinct properties and potential advantages of GW424170 in various applications.
Properties
Molecular Formula |
C24H15Cl2F4N5O2 |
|---|---|
Molecular Weight |
552.3 g/mol |
IUPAC Name |
N-[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]quinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C24H14ClF4N5O2.ClH/c25-17-10-15(6-8-20(17)35-11-14-3-1-2-4-18(14)26)32-21-16-9-13(5-7-19(16)30-12-31-21)22-33-34-23(36-22)24(27,28)29;/h1-10,12H,11H2,(H,30,31,32);1H |
InChI Key |
WQHZIYMNKFAJFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=NN=C(O5)C(F)(F)F)Cl)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[8-[(4-chloro-2-fluorophenyl)methyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-yl]-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B10786104.png)
![(S,E)-2-(2-((4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)pyrrolidine-1-carbonyl)-4-methyl-4-(methyl(oxetan-3-yl)amino)pent-2-enenitrile](/img/structure/B10786107.png)

![1-(5-amino-1H-1,2,4-triazol-3-yl)-N-[2-(4-chlorophenyl)ethyl]-N-(2-methylpropyl)piperidin-4-amine](/img/structure/B10786125.png)
![(3S)-3-[[(2S)-2-[[(2S)-2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[1-bis(4-chlorophenoxy)phosphorylbutylamino]-4-oxobutanoic acid](/img/structure/B10786139.png)

![1-(3-Acetylphenyl)-3-[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]urea](/img/structure/B10786155.png)
![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10786158.png)
![2-Cyclopropyl-3-(2,3-dichlorobenzyl)-5-morpholino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B10786168.png)
![[3,5-bis(trifluoromethyl)phenyl]methyl (1~{S},5~{R})-6-[(1~{H}-benzotriazol-5-ylcarbonylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B10786174.png)
![5-fluoro-N-[3-[2-(4-methoxyanilino)pyrimidin-4-yl]phenyl]-1H-indole-2-carboxamide](/img/structure/B10786179.png)
![1-[[2-Methyl-3-(trifluoromethyl)phenyl]methyl]-7-morpholin-4-ylimidazo[1,2-c]pyrimidin-5-one](/img/structure/B10786188.png)

![5-[6-(tert-butylcarbamoylamino)benzimidazol-1-yl]-3-[(1R)-1-(2-chlorophenyl)ethoxy]thiophene-2-carboxamide](/img/structure/B10786209.png)
